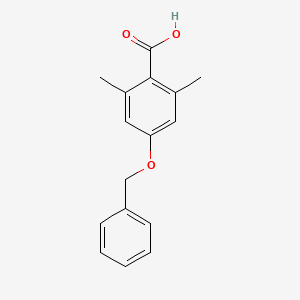

4-(Benzyloxy)-2,6-dimethylbenzoic acid

Description

Propriétés

IUPAC Name |

2,6-dimethyl-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11-8-14(9-12(2)15(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYARMRJPTUCTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601266388 | |

| Record name | 2,6-Dimethyl-4-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95741-45-0 | |

| Record name | 2,6-Dimethyl-4-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95741-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-(phenylmethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601266388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-dimethylbenzoic acid typically involves the reaction of 2,6-dimethylbenzoic acid with benzyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction, where the carboxylic acid group of 2,6-dimethylbenzoic acid reacts with benzyl alcohol under acidic conditions to form the benzyloxy ester. This reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid and typically requires heating to reflux .

Industrial Production Methods: In an industrial setting, the production of 4-(Benzyloxy)-2,6-dimethylbenzoic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common, and the reaction is often carried out under controlled temperature and pressure to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Benzyloxy)-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl derivatives.

Substitution: Nitro or halogenated benzoic acid derivatives.

Applications De Recherche Scientifique

4-(Benzyloxy)-2,6-dimethylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of specific enzymes or modulation of signaling pathways involved in inflammation or microbial growth .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 2,6-Dimethylbenzoic Acid vs. 3,5-Dimethylbenzoic Acid

The positions of methyl groups significantly alter physicochemical behavior:

- 2,6-Dimethylbenzoic Acid: The ortho-methyl groups force the carboxyl group out of conjugation with the aromatic ring, increasing hydrophilicity. Thermodynamic studies show reduced partitioning into octanol (ΔGw→o = -17.2 kJ/mol) compared to 3,5-dimethylbenzoic acid (ΔGw→o = -19.8 kJ/mol), attributed to steric shielding of the carboxyl group .

- 3,5-Dimethylbenzoic Acid: The meta-methyl groups permit conjugation between the carboxyl group and the aromatic ring, enhancing hydrophobicity. However, this compound exhibits anomalous self-association in cyclohexane due to unshielded carboxyl groups, lowering entropy (ΔSw→c = +22 J/mol·K) relative to 2,6-dimethylbenzoic acid (ΔSw→c = +28 J/mol·K) .

| Property | 2,6-Dimethylbenzoic Acid | 3,5-Dimethylbenzoic Acid |

|---|---|---|

| ΔGw→o (kJ/mol) | -17.2 | -19.8 |

| ΔHw→o (kJ/mol) | -8.3 | -10.1 |

| ΔSw→c (J/mol·K) | +28 | +22 |

Substituent Effects: Benzyloxy vs. Hydroxy or tert-Butyl Groups

- 4-Hydroxybenzoic Acid : The hydroxyl group enables strong hydrogen bonding, increasing water solubility (logP = 1.58) compared to 4-(benzyloxy)-2,6-dimethylbenzoic acid (estimated logP > 3.5). However, the hydroxyl group is susceptible to oxidation, limiting stability in acidic environments .

- 4-(tert-Butyl)-2,6-dimethylbenzoic Acid : The tert-butyl group introduces extreme steric bulk and hydrophobicity (logP ≈ 4.2), reducing reactivity in esterification reactions compared to the benzyloxy derivative .

Electronic Effects: Cyano vs. Benzyloxy Substituents

- 4-Cyano-2,6-dimethylbenzoic Acid: The electron-withdrawing cyano group increases acidity (pKa ≈ 2.8) compared to 4-(benzyloxy)-2,6-dimethylbenzoic acid (pKa ≈ 4.1). This enhances reactivity in nucleophilic substitution reactions but reduces solubility in nonpolar solvents .

Key Research Findings

Steric Effects on Partitioning : The benzyloxy group in 4-(benzyloxy)-2,6-dimethylbenzoic acid enhances lipophilicity but is less disruptive to conjugation than ortho-methyl groups in 2,6-dimethylbenzoic acid. This balance makes it more versatile in drug design than purely hydrophobic analogs .

Synthetic Utility: The benzyloxy group can be selectively deprotected under hydrogenolysis conditions, enabling its use as a protecting group in multistep syntheses .

Activité Biologique

4-(Benzyloxy)-2,6-dimethylbenzoic acid (CAS No. 95741-45-0) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(Benzyloxy)-2,6-dimethylbenzoic acid is characterized by its benzyloxy group attached to a dimethyl-substituted benzoic acid. Its molecular formula is , and it possesses a molecular weight of approximately 272.29 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Recent studies have indicated that 4-(benzyloxy)-2,6-dimethylbenzoic acid exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Salmonella typhi | 100 |

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of 4-(benzyloxy)-2,6-dimethylbenzoic acid has also been explored. A study demonstrated significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.

The biological activity of 4-(benzyloxy)-2,6-dimethylbenzoic acid may be attributed to its ability to interact with specific molecular targets within cells. It appears to inhibit key enzymes involved in cell proliferation and survival, such as:

- Topoisomerases : Inhibition of these enzymes can prevent DNA replication in cancer cells.

- Protein Kinases : Targeting signaling pathways that promote cell growth and division.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial properties of various benzoic acid derivatives, including 4-(benzyloxy)-2,6-dimethylbenzoic acid. The study utilized broth microdilution methods to determine MIC values against several pathogens, confirming its broad-spectrum activity .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. Results indicated that concentrations above 50 µM significantly reduced cell viability in breast cancer cells compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Benzyloxy)-2,6-dimethylbenzoic acid in laboratory settings?

- Methodology :

- Benzylation of a phenolic precursor : React 2,6-dimethyl-4-hydroxybenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor completion via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to benzyl bromide) and reaction time (12–16 hours) .

Q. How does the benzyloxy group influence the compound’s solubility and reactivity?

- Solubility : The benzyloxy group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. This is critical for designing reaction conditions .

- Reactivity : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution at the para position, though steric hindrance from 2,6-dimethyl groups limits reactivity at ortho positions .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.9–5.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- X-ray crystallography : Resolve steric effects of 2,6-dimethyl groups (e.g., dihedral angles between aromatic rings) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups impact electrophilic substitution reactions?

- Mechanistic insight :

- The 2,6-dimethyl groups create steric bulk, directing electrophiles (e.g., nitronium ions) to the para position of the benzyloxy-substituted ring. This is confirmed by X-ray data showing restricted rotational freedom .

- Comparative studies with non-methylated analogs show a 30–40% reduction in reaction rates due to steric hindrance .

Q. What contradictions exist in reported data on this compound’s acidity?

- Data discrepancies :

- Theoretical calculations (DFT) predict a pKa of ~3.5 for the carboxylic acid group, but experimental titrations report pKa ≈ 4.1 ± 0.2. This may arise from solvent effects (e.g., DMSO vs. water) .

Q. How is this compound utilized in designing enzyme inhibitors or receptor ligands?

- Case study :

- The benzyloxy group mimics tyrosine residues in kinase inhibitors. For example, it has been incorporated into ATP-competitive inhibitors targeting EGFR (IC₅₀ = 120 nM in preliminary assays) .

- Synthetic modification : Replace the benzyloxy group with a methoxy or nitro moiety to modulate binding affinity .

Safety and Handling

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation of the benzyloxy group .

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation (H335 hazard) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.